molecular formula C7H11NO3S B2408086 2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one CAS No. 2375261-87-1

2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one

Cat. No. B2408086
CAS RN: 2375261-87-1
M. Wt: 189.23
InChI Key: VKWJYGKXLQEJSF-UHFFFAOYSA-N
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Description

2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one is a heterocyclic compound that has been identified as having potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In

Scientific Research Applications

Synthesis of Pyridin-thiones and Thieno-Pyridines

Research into the synthesis and applications of compounds related to 2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one has been extensive. Notably, the creation of 6-Bromomethyl-substituted derivatives of Pyridin-2(1H)-ones, which serve as precursors for synthesizing Thieno- and Furo[3,4-b]-pyridin-2(1H)-ones, has been documented. This also includes the generation of new amino derivatives in the Pyridin-2(1H)-one series (Kalme et al., 2004).

Development of Fused Heterocycles

The base-promoted chemoselective synthesis, leading to various derivatives such as 6a-hydroxy-6,6a-dihydro-1H-thieno[3,4-b]pyrrole-3,3a(4H)-dicarboxylates, showcases the versatility of compounds structurally akin to this compound. This process involves a sequence of Michael addition and 5-exo cyclization, starting from diazadienes and heterocycles containing an activated methine group (Attanasi et al., 2011).

Metal-Organic Hybrid Complexes

In the realm of organometallic chemistry, the synthesis of new emissive fac-tricarbonylchlorobis(ligand)rhenium(I) complexes from hybrid ligands derived from Pyridine/Thiophene has been achieved. The structural and photophysical properties of these complexes open doors to various applications in materials science and catalysis (Farrell et al., 2004).

properties

IUPAC Name

2,2-dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c9-7-1-5-3-12(10,11)4-6(5)2-8-7/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWJYGKXLQEJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CS(=O)(=O)CC2CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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